![molecular formula C16H13ClF3N3 B1409504 N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1823184-38-8](/img/structure/B1409504.png)

N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine

Übersicht

Beschreibung

“N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine” is a chemical compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound , has been achieved through various methodologies . A notable method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and involves a simple workup .

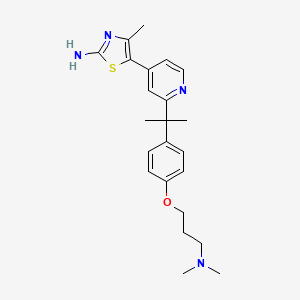

Molecular Structure Analysis

The molecular structure of “N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine” includes a benzyl group attached to an imidazo[1,2-a]pyridine core, which is further substituted with a trifluoromethyl group and a chlorine atom .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- The compound has been utilized in the synthesis of novel imidazo[1,5-a]pyridine derivatives, starting from related chloro and trifluoromethyl pyridine compounds, proving useful in large-scale syntheses and confirming structures via X-ray methods (Mihorianu et al., 2010).

Biological Activity

- Research into the biological activity of imidazo[1,2-a]pyridines substituted at the 3-position, synthesized as potential antisecretory and cytoprotective antiulcer agents, involved several derivatives, though these did not exhibit significant antisecretory activity (Starrett et al., 1989).

- A study identified a novel skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives as potential glucagon-like peptide 1 receptor (GLP-1R) activators, suggesting potential as anti-diabetic treatment agents (Gong et al., 2011).

Photophysical Properties

- Imidazo[1,2-a]pyridines have been involved in the synthesis of compounds displaying blue light emission and interesting photophysical properties, applicable to technologies like light-emitting devices (Aginagalde et al., 2010).

Antimicrobial Screening

- Novel series of imidazo-[1,2-a]pyridine derivatives have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi, with some showing potency comparable to commercial drugs (Desai et al., 2012).

Zukünftige Richtungen

The future directions for “N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine” could involve exploring its potential applications in various fields, given the diverse bioactivity of imidazo[1,2-a]pyridines . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .

Wirkmechanismus

Target of Action

For example, imidazole derivatives have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Imidazole derivatives have been shown to have a broad range of chemical and biological properties .

Result of Action

Imidazole derivatives have been reported to show a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

N-[[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3/c17-14-6-12(16(18,19)20)9-23-10-13(22-15(14)23)8-21-7-11-4-2-1-3-5-11/h1-6,9-10,21H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWASQXXTSRBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)

![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)

![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)